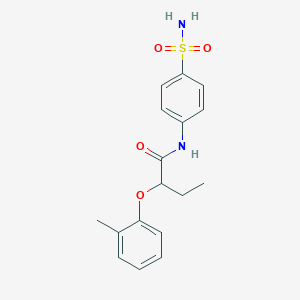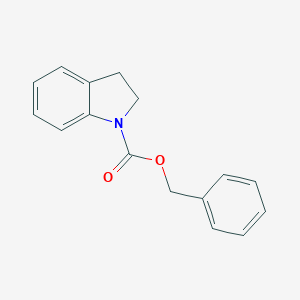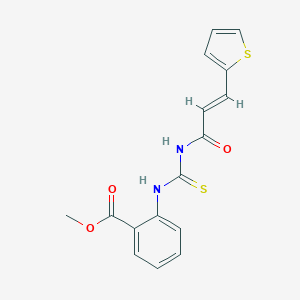
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, also known as MTATB, is a novel compound with potential applications in scientific research. MTATB belongs to the class of thioureido-containing compounds and has shown promising results in various studies.
作用机制
The mechanism of action of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. This compound has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-3 and leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has also been shown to have anti-inflammatory effects. This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in the inflammatory response. This compound has also been shown to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high selectivity and sensitivity towards thiols. This compound is also stable under physiological conditions, making it suitable for use in biological samples. However, one limitation of this compound is that it is not water-soluble, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. One potential application is its use as a fluorescent probe for the detection of thiols in vivo. Another direction is the exploration of its potential as an anticancer agent, with further studies needed to elucidate its mechanism of action and optimize its effectiveness. Additionally, the development of water-soluble derivatives of this compound may expand its potential applications in scientific research.
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its potential applications in the detection of thiols and as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and optimize its effectiveness, but its high selectivity and sensitivity towards thiols and stability under physiological conditions make it a promising compound for future research.
合成方法
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate can be synthesized by reacting methyl 2-amino benzoate with thiophene-2-carboxaldehyde to form (E)-methyl 2-(3-thiophen-2-ylacryloyl)benzoate. This intermediate can be further reacted with thiourea to form this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
科学研究应用
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of thiols. This compound has a high selectivity and sensitivity towards thiols, making it a valuable tool for detecting thiols in biological samples. This compound has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-21-15(20)12-6-2-3-7-13(12)17-16(22)18-14(19)9-8-11-5-4-10-23-11/h2-10H,1H3,(H2,17,18,19,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDSRIFZBJDFN-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)
![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B469024.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B469025.png)
![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)
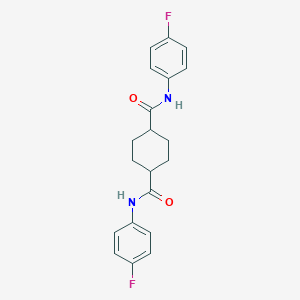
![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)
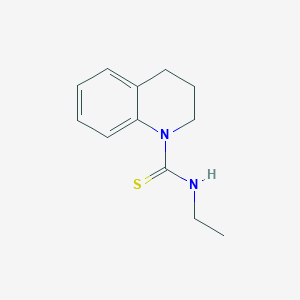
![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)
